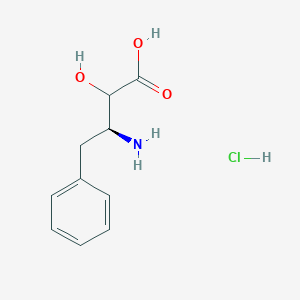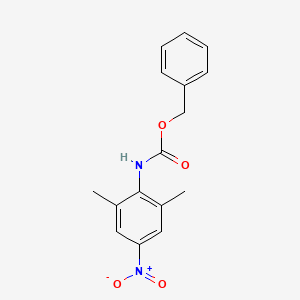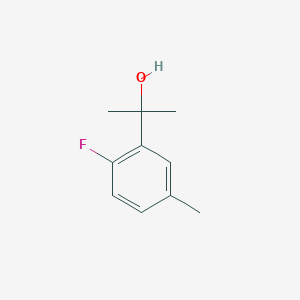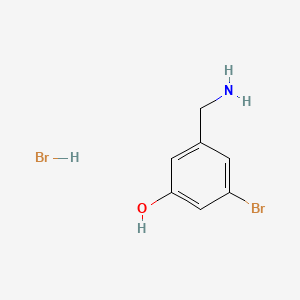![molecular formula C10H12F3NO3 B13503367 3-(2,2,2-Trifluoroacetamido)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13503367.png)
3-(2,2,2-Trifluoroacetamido)bicyclo[2.2.1]heptane-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,2,2-Trifluoroacetamido)bicyclo[221]heptane-2-carboxylic acid is a synthetic organic compound characterized by its unique bicyclic structure and the presence of a trifluoroacetamido group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2,2-Trifluoroacetamido)bicyclo[2.2.1]heptane-2-carboxylic acid typically involves the following steps:
Formation of the bicyclic core: The bicyclo[2.2.1]heptane structure is often synthesized through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic system.
Introduction of the carboxylic acid group: This can be achieved through various methods, such as oxidation of an alcohol group or hydrolysis of an ester.
Attachment of the trifluoroacetamido group: This step usually involves the reaction of the bicyclic carboxylic acid with trifluoroacetic anhydride and an amine to form the trifluoroacetamido derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2,2,2-Trifluoroacetamido)bicyclo[2.2.1]heptane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other derivatives.
Substitution: The trifluoroacetamido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Applications De Recherche Scientifique
3-(2,2,2-Trifluoroacetamido)bicyclo[2.2.1]heptane-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a useful probe for studying enzyme interactions and protein-ligand binding.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-(2,2,2-Trifluoroacetamido)bicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The trifluoroacetamido group can enhance binding affinity and specificity, while the bicyclic structure provides rigidity and stability. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[2.2.1]heptane-2-carboxylic acid: This compound lacks the trifluoroacetamido group but shares the same bicyclic core.
2-Norbornanecarboxylic acid: Another compound with a similar bicyclic structure but different functional groups.
Bicyclo[2.2.1]heptane-2-carboxylic acid, methyl ester: A methyl ester derivative of the bicyclic carboxylic acid.
Uniqueness
3-(2,2,2-Trifluoroacetamido)bicyclo[2.2.1]heptane-2-carboxylic acid is unique due to the presence of the trifluoroacetamido group, which imparts distinct chemical properties such as increased lipophilicity and enhanced binding interactions. This makes it particularly valuable in applications requiring high specificity and stability.
Propriétés
Formule moléculaire |
C10H12F3NO3 |
|---|---|
Poids moléculaire |
251.20 g/mol |
Nom IUPAC |
3-[(2,2,2-trifluoroacetyl)amino]bicyclo[2.2.1]heptane-2-carboxylic acid |
InChI |
InChI=1S/C10H12F3NO3/c11-10(12,13)9(17)14-7-5-2-1-4(3-5)6(7)8(15)16/h4-7H,1-3H2,(H,14,17)(H,15,16) |
Clé InChI |
GVTQCJDOKICEOQ-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CC1C(C2NC(=O)C(F)(F)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(2,5-Difluorophenyl)methylidene]hydroxylamine](/img/structure/B13503291.png)





![1-[(2,5-Dimethoxyphenyl)methyl]piperazine dihydrochloride](/img/structure/B13503327.png)
![4-(4-{[(Tert-butoxy)carbonyl]amino}phenoxy)pyridine-2-carboxylic acid](/img/structure/B13503331.png)
![Tert-butyl 3-hydroxy-3-[3-(trifluoromethyl)phenyl]pyrrolidine-1-carboxylate](/img/structure/B13503345.png)

![8-Bromo-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione](/img/structure/B13503357.png)


